N-(5-bromo-6-methyl-2-pyridinyl)propanamide
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Description
“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” is a chemical compound with the molecular formula C9H11BrN2O . It has an average mass of 243.100 Da and a monoisotopic mass of 242.005463 Da .
Molecular Structure Analysis
The molecular structure of “N-(5-bromo-6-methyl-2-pyridinyl)propanamide” consists of a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position. The nitrogen in the pyridine ring is also connected to a propanamide group .Scientific Research Applications
Application in Chemical Synthesis
Field
Summary of the Application
“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Methods of Application
The specific methods of application or experimental procedures for this compound are not provided in the source. However, it is typically used as a reagent in chemical reactions .
Results or Outcomes
The outcomes of using this compound in chemical synthesis can vary greatly depending on the specific reaction it is used in. The source does not provide any quantitative data or statistical analyses .
Application in the Synthesis of Pyridine Derivatives
Field
Summary of the Application
“N-(5-bromo-6-methyl-2-pyridinyl)propanamide” has been used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .
Methods of Application
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via “N-(5-bromo-6-methyl-2-pyridinyl)propanamide” with several arylboronic acids produced these novel pyridine derivatives .
Results or Outcomes
The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives. The compounds were analyzed using Density Functional Theory (DFT) studies, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJQWEAOAOXMLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356817 |
Source
|
Record name | N-(5-bromo-6-methyl-2-pyridinyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methyl-2-pyridinyl)propanamide | |
CAS RN |
638140-68-8 |
Source
|
Record name | N-(5-bromo-6-methyl-2-pyridinyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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